molecular formula C8H8BrNO B1610581 1-(3-Aminophenyl)-2-bromoethanone CAS No. 57946-55-1

1-(3-Aminophenyl)-2-bromoethanone

Cat. No. B1610581
CAS RN: 57946-55-1
M. Wt: 214.06 g/mol
InChI Key: GCXPRJDKXBACNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-2-bromoethanone, also known as 3-Bromo-1-(3-aminophenyl)acetone, is a chemical compound with the molecular formula C8H8BrNO. It is a white to off-white crystalline powder that is used in scientific research for various purposes. This compound has been studied for its potential applications in medicine, chemistry, and biology.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis of α-Aminoketone Hydrochlorides : New α-bromoethanones, including 1-(3-Aminophenyl)-2-bromoethanone derivatives, were synthesized and shown to possess moderate antibacterial and pronounced peripheral n-cholinolytic activity (Gevorgyan et al., 2017).

Key Intermediates in Drug Synthesis

  • Anticoagulant Rivaroxaban Synthesis : this compound derivatives were used as key intermediates in the synthesis of the anticoagulant rivaroxaban (Luo Lingyan et al., 2011).

Novel Synthetic Methods

  • New Synthesis of 3-Amino Enones and 1,3-Diketones : A new method was developed for synthesizing 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones. This method was also used for synthesizing avobenzone, an ingredient in sun-screen lotions (Rao & Muthanna, 2015).

Chemical Transformations and Synthesis

  • Synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone Hydrochloride : This compound was synthesized from acetanilide through various steps including α-bromination, demonstrating its utility in creating complex molecules (Zeng Zhi-ming, 2003).
  • Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol : Research on the ammonolysis of related compounds provides insights into the chemical transformations of bromoethanones (SuamiTetsuo et al., 1956).

Medical Applications

  • Cardiovascular Actions : A study explored the cardiovascular effects of 1-(3-aminophenyl)-2-aminoethanol and related compounds, revealing their potential as pressor agents (A. M. Lands, 1952).

Apoptosis Inducers in Cancer Therapy

  • Discovery of Apoptosis Inducers : Certain derivatives, including those of this compound, were identified as potent apoptosis inducers, important for cancer therapy (William E. Kemnitzer et al., 2004).

Biochemical Analysis

Biochemical Properties

1-(3-Aminophenyl)-2-bromoethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission processes. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme, thereby affecting neurotransmitter breakdown. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular stress and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and organ dysfunction. These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of the compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by its interactions with cellular transporters and binding proteins, which can affect its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

properties

IUPAC Name

1-(3-aminophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXPRJDKXBACNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501855
Record name 1-(3-Aminophenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57946-55-1
Record name 1-(3-Aminophenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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